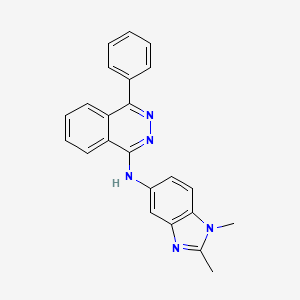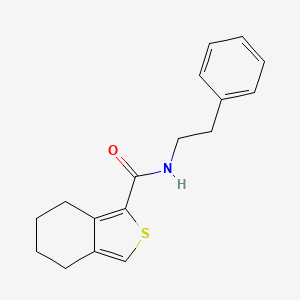![molecular formula C17H26ClN3O B5425556 N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5425556.png)
N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea, also known as CRF receptor antagonist, is a chemical compound that has been used in scientific research applications. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects on the body.
作用机制
N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea acts as a this compound receptor antagonist, which means that it blocks the binding of this compound to its receptors. This leads to a decrease in the activation of the HPA axis, which in turn leads to a decrease in stress and anxiety responses.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on the body. Studies have shown that it can decrease stress and anxiety responses, as well as decrease the release of cortisol, a hormone that is released in response to stress. It has also been found to have an impact on the regulation of appetite and energy balance.
实验室实验的优点和局限性
The use of N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea in lab experiments has several advantages. It is a well-studied compound with a known mechanism of action, which makes it a reliable tool for studying the effects of this compound receptor antagonists. However, one limitation of using this compound is that it may not be suitable for studying the effects of this compound receptor antagonists in different species, as the effects may vary between species.
未来方向
There are several future directions for the use of N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea in scientific research. One direction is to study the long-term effects of this compound receptor antagonists on the body, as well as the potential for developing new drugs that target the this compound receptor. Another direction is to study the effects of this compound receptor antagonists on other physiological processes, such as the immune system and inflammation. Additionally, there is potential for using this compound in the treatment of stress-related disorders such as anxiety and depression.
Conclusion:
This compound is a well-studied compound that has been used in scientific research applications to study the effects of this compound receptor antagonists. It has significant biochemical and physiological effects on the body and has been found to decrease stress and anxiety responses. While it has limitations in terms of studying the effects of this compound receptor antagonists in different species, it has several advantages as a reliable tool for studying the effects of this compound receptor antagonists. There are several future directions for the use of this compound in scientific research, including studying the long-term effects of this compound receptor antagonists and developing new drugs that target the this compound receptor.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea can be achieved using various methods. One of the most common methods is the reaction between 3-chlorophenyl isocyanate and 3-(3,5-dimethyl-1-piperidinyl)propylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography.
科学研究应用
N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea has been used in scientific research applications to study the effects of this compound receptor antagonists. This compound has been found to have a significant impact on the regulation of stress and anxiety in the body. It has been used to study the effects of this compound receptor antagonists on the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the regulation of stress responses in the body.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3,5-dimethylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-13-9-14(2)12-21(11-13)8-4-7-19-17(22)20-16-6-3-5-15(18)10-16/h3,5-6,10,13-14H,4,7-9,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZWVXWCGIHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5425474.png)
![(4R)-N-methyl-4-(4-{[(phenylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5425481.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-furylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5425483.png)
![4-[(methylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B5425484.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5425488.png)

![9-[2,3-dihydro-1H-indol-1-yl(oxo)acetyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5425504.png)

![4-tert-butyl-N-(4-{N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5425521.png)


![ethyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5425537.png)
![1-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5425548.png)
![N-(4-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5425570.png)